

# The Pharmacokinetics and Plasma Protein Binding of Zofenoprilat: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zofenoprilat**

Cat. No.: **B1230023**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and plasma protein binding characteristics of **zofenoprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, zofenopril. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways.

## Pharmacokinetic Profile of Zofenoprilat

Zofenopril is a prodrug that undergoes rapid and extensive hydrolysis to its active form, **zofenoprilat**, primarily in the liver and plasma.<sup>[1]</sup> **Zofenoprilat** is responsible for the therapeutic effects of the drug.<sup>[1]</sup> The pharmacokinetic properties of **zofenoprilat** have been well-characterized in healthy volunteers and are summarized below.

## Absorption and Bioavailability

Following oral administration of zofenopril calcium, the prodrug is readily absorbed and rapidly converted to **zofenoprilat**.<sup>[2]</sup> The time to reach peak plasma concentration (T<sub>max</sub>) for **zofenoprilat** is approximately 1.36 to 1.5 hours.<sup>[2]</sup> The absolute bioavailability of **zofenoprilat** is approximately 70%.<sup>[3]</sup>

## Distribution

**Zofenoprilat** is extensively bound to plasma proteins, with a binding percentage of approximately 88%.<sup>[4]</sup> The volume of distribution at steady state (V<sub>dss</sub>) is about 1.3 L/kg, indicating that the drug is well-distributed into extravascular tissues.<sup>[3]</sup>

## Metabolism and Excretion

**Zofenoprilat** is the primary active metabolite and undergoes further metabolism before excretion. Elimination occurs through both renal and hepatic pathways.<sup>[3]</sup> The terminal elimination half-life of **zofenoprilat** is approximately 5.5 hours.<sup>[3]</sup> Renal clearance and non-renal clearance have been reported to be 3.1 mL/min/kg and 8.3 mL/min/kg, respectively.<sup>[3]</sup> After an oral dose of radiolabeled zofenopril, about 70% of the radioactivity is recovered in the urine and 26% in the feces.<sup>[3]</sup>

## Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **zofenoprilat** in healthy adult volunteers following a single oral dose of zofenopril calcium.

| Parameter                                                 | Value            | Reference |
|-----------------------------------------------------------|------------------|-----------|
| T <sub>max</sub> (Time to Peak Plasma Concentration)      | 1.36 - 1.5 hours | [2]       |
| C <sub>max</sub> (Peak Plasma Concentration)              | Dose-dependent   | [5]       |
| t <sub>1/2</sub> (Elimination Half-life)                  | ~5.5 hours       | [3]       |
| Absolute Bioavailability                                  | ~70%             | [3]       |
| Plasma Protein Binding                                    | ~88%             | [4]       |
| V <sub>dss</sub> (Volume of Distribution at Steady State) | 1.3 L/kg         | [3]       |
| Renal Clearance                                           | 3.1 mL/min/kg    | [3]       |
| Non-renal Clearance                                       | 8.3 mL/min/kg    | [3]       |

# Plasma Protein Binding of Zofenoprilat

The extensive binding of **zofenoprilat** to plasma proteins is a crucial factor influencing its distribution and elimination.<sup>[4]</sup> Understanding the specifics of this interaction is vital for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

## Extent of Binding

In vitro studies have demonstrated that **zofenoprilat** is approximately 88% bound to human plasma proteins.<sup>[4]</sup> This high degree of binding means that a significant portion of the drug in circulation is in a bound, pharmacologically inactive form.

## Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetics and plasma protein binding of **zofenoprilat**.

## In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical clinical study to determine the pharmacokinetic profile of **zofenoprilat** following oral administration of zofenopril.

Workflow for a Human Pharmacokinetic Study of **Zofenoprilat**









[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hydrogen Sulphide Release via the Angiotensin Converting Enzyme Inhibitor Zofenopril Prevents Intimal Hyperplasia in Human Vein Segments and in a Mouse Model of Carotid Artery Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of zofenopril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]

- 4. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadrupole tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic comparative study of zofenopril and enalapril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Plasma Protein Binding of Zofenoprilat: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230023#pharmacokinetics-and-plasma-protein-binding-of-zofenoprilat>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)